molecular formula C3H2F2N4O2 B6158533 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid CAS No. 2228732-46-3

2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid

Cat. No.: B6158533
CAS No.: 2228732-46-3
M. Wt: 164.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is an organic compound that features a tetrazole ring substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid typically involves the reaction of a tetrazole derivative with a difluoroacetic acid precursor. One common method includes the esterification reaction where a tetrazole anion reacts with ethyl difluoroacetate, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the esterification and hydrolysis steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can modify the tetrazole ring or the difluoroacetic acid moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroacetic acid site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorotetrazole derivatives, while substitution reactions can produce a variety of substituted acetic acids.

Scientific Research Applications

2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. The difluoroacetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoroacetic acid: Lacks the tetrazole ring, making it less versatile in biological applications.

    1H-tetrazole-5-acetic acid: Does not have the difluoro substitution, affecting its chemical reactivity and stability.

    2,2,2-trifluoroacetic acid: Contains an additional fluorine atom, altering its acidity and reactivity.

Uniqueness

2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is unique due to the combination of the tetrazole ring and the difluoroacetic acid moiety. This dual functionality provides a balance of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2228732-46-3

Molecular Formula

C3H2F2N4O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.